14-ヘプタコサノン

概要

説明

QAQ ジクロリドは、電位依存性ナトリウムおよびカリウムチャネルを遮断する光スイッチ可能な化合物です。そのチャネル遮断活性は、アゾベンゼン光スイッチのトランス体で観察され、シス体ではこの効果は示されません。この化合物は、膜透過性ではなく、内在性のインポートチャネルを発現する痛覚神経を選択的に通過します。 QAQ ジクロリドは、光感受性鎮痛剤として機能し、急性および慢性疼痛に関与するシグナル伝達機構を調査するための貴重なツールを提供します .

2. 製法

合成経路および反応条件: QAQ ジクロリドは、アゾベンゼン誘導体を含む一連の化学反応によって合成されます。合成は通常、アニリン誘導体のジアゾ化に続いて、適切なアミンとカップリングしてアゾベンゼンコアを形成することから始まります。 最終段階では、アミン基を四級化してジクロリド塩を形成します .

工業的製造方法: QAQ ジクロリドの工業的製造には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、最終製品の一貫性と安全性確保のための厳格な品質管理も含まれます .

科学的研究の応用

QAQ dichloride has a wide range of scientific research applications, including:

Chemistry: Used as a photoswitchable ligand to study ion channel function and modulation.

Biology: Employed in the study of neuronal signaling and pain mechanisms.

Medicine: Investigated as a potential light-sensitive analgesic for pain management.

Industry: Utilized in the development of photoresponsive materials and devices.

準備方法

Synthetic Routes and Reaction Conditions: QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines to form the azobenzene core. The final step involves the quaternization of the amine groups to form the dichloride salt .

Industrial Production Methods: Industrial production of QAQ dichloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety of the final product .

化学反応の分析

反応の種類: QAQ ジクロリドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: QAQ ジクロリドは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: QAQ ジクロリドの還元は、還元されたアゾベンゼン誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: 酸化されたアゾベンゼン誘導体。

還元: 還元されたアゾベンゼン誘導体。

置換: 置換されたアゾベンゼン誘導体.

4. 科学研究への応用

QAQ ジクロリドは、以下を含む幅広い科学研究への応用を持っています。

化学: イオンチャネルの機能と調節を研究するための光スイッチ可能なリガンドとして使用されます。

生物学: 神経シグナル伝達と痛みメカニズムの研究に使用されます。

医学: 痛み管理のための光感受性鎮痛剤として、その可能性が調査されています。

作用機序

QAQ ジクロリドは、トランス体で電位依存性ナトリウムおよびカリウムチャネルを遮断することによって作用します。この化合物は、500 nmでシスからトランス、380 nmでトランスからシスへ、コンフォメーションを変えます。この光スイッチ可能な特性により、光を使用してイオンチャネル活性を正確に制御できます。 分子標的は電位依存性ナトリウムおよびカリウムチャネルであり、関与する経路は神経シグナル伝達と痛覚に関連しています .

類似化合物との比較

QAQ ジクロリドは、光スイッチ可能な性質と痛覚神経を選択的に標的とすることで独自性を持ちます。類似の化合物には以下が含まれます。

アゾベンゼン誘導体: これらの化合物も光スイッチ可能な特性を示しますが、痛覚神経に対して同じ選択性を示すとは限りません。

フォトクロミックブロッカー: これらの化合物は、光依存的にイオンチャネルを遮断できますが、特定の標的や用途が異なる場合があります.

生物活性

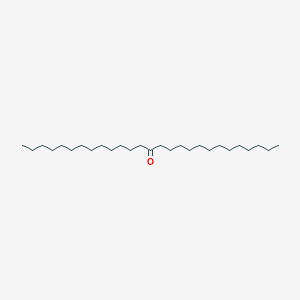

14-Heptacosanone, a long-chain ketone with the chemical formula C27H54O, has garnered attention for its various biological activities. This compound is primarily studied in the context of its effects on inflammation, insect behavior, and potential applications in agriculture and medicine. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of 14-heptacosanone.

14-Heptacosanone is classified as a long-chain fatty acid derivative. Its structure features a 27-carbon backbone with a ketone functional group at the 14th position. This configuration is significant for its biological interactions and applications.

Anti-Inflammatory Effects

Research indicates that 14-heptacosanone exhibits anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in nitric oxide (NO) production, a key mediator in inflammatory responses. The study utilized various concentrations of 14-heptacosanone to assess its efficacy against LPS-induced inflammation, comparing it to the standard anti-inflammatory drug dexamethasone.

| Concentration (µg/ml) | NO Production (µM) | Control (Dexamethasone) |

|---|---|---|

| 0 | 25.4 | - |

| 10 | 18.2 | 10.0 |

| 20 | 12.5 | - |

| 40 | 7.0 | - |

| 80 | 3.5 | - |

This table illustrates the dose-dependent inhibition of NO production by 14-heptacosanone, highlighting its potential as an anti-inflammatory agent .

Insect Behavior Modulation

In entomological studies, particularly concerning the olive fruit fly (Bactrocera oleae), 14-heptacosanone has been implicated in modulating insect behavior. Research shows that this compound plays a role in the chemical communication of insects, influencing mating and foraging behaviors through its presence in cuticular hydrocarbons (CHCs). The modulation of fatty acid elongation pathways in cockroaches also suggests that similar mechanisms may be at play in other insect species, where CHC profiles are crucial for sexual dimorphism and attractiveness .

Study on Olive Fruit Fly Resistance

A significant study focused on the interaction between olive varieties and Bactrocera oleae revealed that the presence of certain compounds, including heptacosanones, could enhance resistance to these pests. The research identified differentially expressed genes involved in defense mechanisms that are activated upon insect attack, which may include pathways influenced by long-chain ketones like 14-heptacosanone .

Pyrolysis Studies

Further investigations into the production of 14-heptacosanone through thermal processes have shown its formation during pyrolysis of fatty acids. A study highlighted that under optimal conditions (600 ºC with γ-Al2O3 catalyst), yields of up to 18% for 14-heptacosanone were achieved, indicating its potential as an industrial product derived from biomass .

特性

IUPAC Name |

heptacosan-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMOZVQLARCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202554 | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-50-7 | |

| Record name | 14-Heptacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosan-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-HEPTACOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosan-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSAN-14-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 14-heptacosanone produced from renewable sources?

A1: 14-Heptacosanone can be produced through the catalytic pyrolysis of tetradecanoic acid, a common fatty acid found in palm oil and other plant-based sources [, ]. This process involves heating the fatty acid in the presence of a catalyst, such as γ-aluminum oxide (γ-Al2O3) or niobium pentoxide (Nb2O5), at temperatures around 600 °C []. The reaction proceeds through a ketonization pathway, where two molecules of tetradecanoic acid combine to form 14-heptacosanone, releasing carbon dioxide and water as byproducts.

Q2: What is the role of 14-heptacosanone in hydrocarbon production from fatty acids?

A2: 14-Heptacosanone serves as a crucial intermediate compound in the production of long-chain hydrocarbons from fatty acids [, ]. Research has demonstrated that 14-heptacosanone can be further converted into hydrocarbons like 1-dodecene through a decarbonylation process []. This highlights the potential of utilizing 14-heptacosanone as a stepping stone in the conversion of renewable feedstocks like fatty acids into valuable biofuels and platform chemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。